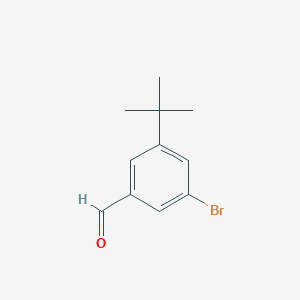

3-Bromo-5-tert-butylbenzaldehyde

Description

BenchChem offers high-quality 3-Bromo-5-tert-butylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-tert-butylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-tert-butylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVSJGLILKTPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-tert-butylbenzaldehyde molecular weight and formula

An In-Depth Technical Guide on 3-Bromo-5-tert-butylbenzaldehyde

Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Materials Researchers.

Strategic Synthesis, Reactivity Profile, and Applications in Drug Discovery

Executive Summary

3-Bromo-5-tert-butylbenzaldehyde (CAS: 241155-85-1) represents a high-value "bifunctional scaffold" in modern organic synthesis. Its structural uniqueness lies in the meta-relationship between the bulky tert-butyl group, the reactive aldehyde, and the chemically versatile bromine handle. This specific substitution pattern is difficult to access via direct electrophilic aromatic substitution due to conflicting directing effects. Consequently, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals (e.g., integrin antagonists) and supramolecular assemblies (e.g., rotaxanes), where it allows for orthogonal functionalization—using the aldehyde for condensation reactions and the bromide for cross-coupling.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 3-Bromo-5-(1,1-dimethylethyl)benzaldehyde |

| Common Name | 3-Bromo-5-tert-butylbenzaldehyde |

| CAS Registry Number | 241155-85-1 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol |

| Exact Mass | 240.0150 |

| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Aryl Bromide (Ar-Br), Aryl Aldehyde (Ar-CHO), tert-Butyl (Lipophilic bulk) |

Strategic Synthesis: The "Senior Scientist" Perspective

Why Direct Bromination Fails

A common pitfall for junior chemists is attempting to synthesize this molecule via the direct bromination of 3-tert-butylbenzaldehyde. This approach is mechanistically flawed due to competing directing effects:

-

The Aldehyde (-CHO) is a meta-director (deactivating).

-

The tert-Butyl (-tBu) is an ortho/para-director (activating).

Bromination of 3-tert-butylbenzaldehyde predominantly yields the 6-bromo isomer (ortho to the activating t-Bu group) rather than the desired 5-bromo isomer (meta to t-Bu). Therefore, an indirect route relying on Lithium-Halogen Exchange is the industry standard for high regiochemical fidelity.

The Authoritative Synthetic Route

The most robust synthesis proceeds from 1,3-dibromo-5-tert-butylbenzene . If this precursor is not commercially available, it is synthesized via the deamination of 2,6-dibromo-4-tert-butylaniline.

Phase 1: Precursor Synthesis (Deamination)

-

Substrate: 2,6-Dibromo-4-tert-butylaniline.[1]

-

Reagents: NaNO₂, H₂SO₄, Ethanol (reflux).[1]

-

Mechanism: Diazotization followed by reductive elimination of the diazonium group (hydrodeamination).

Phase 2: Mono-Formylation (The Critical Step)

This step requires precise temperature control to prevent double-lithiation or polymerization.

-

Reagents: n-Butyllithium (1.05 eq), Anhydrous THF, DMF (Dimethylformamide).

-

Protocol:

-

Dissolution: Dissolve 1,3-dibromo-5-tert-butylbenzene in anhydrous THF under Argon/Nitrogen.

-

Cryogenic Cooling: Cool the system to -78 °C . This is non-negotiable to maintain regioselectivity and prevent benzyne formation.

-

Lithiation: Add n-BuLi dropwise over 30 minutes. Stir for 1 hour at -78 °C to generate the mono-lithiated species.

-

Quench: Add anhydrous DMF (1.5 eq) rapidly.

-

Hydrolysis: Allow to warm to 0 °C and quench with aqueous NH₄Cl or dilute HCl.

-

Synthetic Pathway Visualization

Figure 1: The regioselective synthetic pathway avoiding direct bromination issues.

Reactivity & Applications in Drug Discovery

The 3-Bromo-5-tert-butylbenzaldehyde scaffold is prized for its Orthogonal Reactivity . It allows medicinal chemists to modify two distinct sites independently.

Functionalization Logic

-

Site A (Aldehyde): Electrophilic center. Ready for condensation with amines (Schiff bases), reduction to alcohols, or oxidation to carboxylic acids.

-

Site B (Bromide): Nucleophilic coupling partner (after metal insertion). Ready for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Case Study: Integrin Antagonists

In the development of small-molecule integrin antagonists (e.g., for fibrosis or cancer therapy), this scaffold is used to introduce a lipophilic "anchor" (the tert-butyl group) while linking the pharmacophore via the aldehyde.[4]

-

Mechanism: The aldehyde is often condensed with malonic acid derivatives or amines to form the core skeleton, while the bromine remains available for late-stage diversification to optimize potency.

Reactivity Flowchart

Figure 2: Divergent synthesis capabilities of the scaffold.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures are diagnostic:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.9 - 10.0 ppm (s, 1H): Distinctive aldehyde proton.

-

δ 7.5 - 7.9 ppm (m, 3H): Aromatic protons. Look for a meta-coupling pattern (doublets of doublets or apparent triplets with small J values ~1-2 Hz).

-

δ 1.3 - 1.4 ppm (s, 9H): The intense singlet of the tert-butyl group.

-

-

IR Spectroscopy:

-

~1700 cm⁻¹: Strong C=O stretch (Aldehyde).

-

~2960 cm⁻¹: C-H stretch (Alkyl t-Bu).

-

-

Mass Spectrometry (GC-MS/LC-MS):

-

Molecular Ion: m/z 240/242 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

Fragment: Loss of t-Bu (M-15) or CO (M-28) is common.

-

Safety & Handling (MSDS Highlights)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage:

-

Store under inert atmosphere (Nitrogen/Argon). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

-

Keep refrigerated (2-8 °C) to maximize shelf life.

-

References

- Lithium-Halogen Exchange Protocol:Organic Syntheses. "General methods for formylation of aryl bromides". (Standard Protocol Reference).

- Applications in Integrin Antagonists:Google Patents. "WO2014015054A1 - Beta amino acid derivatives as integrin antagonists".

-

Physical Properties & CAS: AOBChem. "3-bromo-5-(tert-butyl)benzaldehyde Product Detail". Available at: [Link]

-

Supramolecular Applications: ResearchGate. "Synthesis of spin-labelled rotaxanes using 3-bromo-5-tBu-benzaldehyde". Available at: [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-5-tert-butylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-5-tert-butylbenzaldehyde, a valuable substituted benzaldehyde derivative for synthetic chemistry and drug discovery. We will delve into its chemical structure, logical synthetic pathways, reactivity profile, and its utility as a building block in the development of complex molecular architectures.

Core Chemical Identity and Structure

3-Bromo-5-tert-butylbenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a bromine atom, a tert-butyl group, and a formyl (aldehyde) group. The substituents are positioned at the 1, 3, and 5 positions of the aromatic ring, respectively.

The presence of these functional groups imparts a unique combination of steric and electronic properties to the molecule, making it a versatile intermediate in organic synthesis. The bulky tert-butyl group can influence the conformation of molecules derived from this starting material, while the bromine atom and the aldehyde group provide reactive sites for a variety of chemical transformations.

Table 1: Chemical Identity of 3-Bromo-5-tert-butylbenzaldehyde

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-5-(tert-butyl)benzaldehyde | [1] |

| SMILES | O=CC1=CC(C(C)(C)C)=CC(Br)=C1 | [1] |

| CAS Number | 241155-85-1 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO | [1][2] |

| Molecular Weight | 241.13 g/mol | [1] |

Proposed Synthetic Routes and Experimental Considerations

While a direct, single-step synthesis of 3-Bromo-5-tert-butylbenzaldehyde is not extensively documented in publicly available literature, a plausible and logical multi-step synthetic pathway can be devised from readily available starting materials. The following proposed synthesis is based on well-established organic transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formylation of a brominated tert-butylbenzene precursor. A key intermediate would be 1-bromo-3,5-di-tert-butylbenzene, which can be synthesized from 1,3,5-tri-tert-butylbenzene.

Caption: Retrosynthetic analysis of 3-Bromo-5-tert-butylbenzaldehyde.

Step-by-Step Proposed Synthesis

Step 1: Bromination of 1,3,5-Tri-tert-butylbenzene

The first step involves the electrophilic aromatic substitution (bromination) of 1,3,5-tri-tert-butylbenzene. The use of a Lewis acid catalyst such as iron powder is crucial for this transformation.[3]

-

Reaction: 1,3,5-Tri-tert-butylbenzene reacts with bromine in the presence of iron powder to yield 1-bromo-3,5-di-tert-butylbenzene.

-

Causality: The tert-butyl groups are ortho, para-directing and activating. However, due to significant steric hindrance at the ortho positions, substitution occurs at the less hindered meta position relative to two of the tert-butyl groups. The iron catalyst polarizes the bromine molecule, making it a better electrophile.

Experimental Protocol (Adapted from ChemSpider Synthetic Pages[3])

-

To a solution of 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml) at 0°C, add iron powder (2.5 g, 0.045 mol) and bromine (13.4 g, 4.3 ml, 0.084 mol).

-

Stir the solution at 0°C for 4 hours.

-

Pour the reaction mixture into cold water (ca. 40 ml) and separate the organic layer.

-

Remove excess bromine by washing with a 10% sodium hydroxide solution.

-

Wash the organic phase with water until neutral, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by distillation or recrystallization from hexane.

Step 2: Formylation of 1-Bromo-3,5-di-tert-butylbenzene

The introduction of the aldehyde group can be achieved through various formylation reactions. The Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich aromatic compounds.

-

Reaction: 1-Bromo-3,5-di-tert-butylbenzene is reacted with a Vilsmeier reagent (generated from N,N-dimethylformamide (DMF) and phosphoryl chloride) to introduce the formyl group.

-

Causality: The Vilsmeier reagent acts as an electrophile that attacks the aromatic ring. The bulky tert-butyl groups will direct the substitution to the sterically accessible position, which is the carbon between the two tert-butyl groups.

Generalized Experimental Protocol

-

In a flask, cool N,N-dimethylformamide (DMF) to 0°C and slowly add phosphoryl chloride with stirring to form the Vilsmeier reagent.

-

Add a solution of 1-bromo-3,5-di-tert-butylbenzene in an appropriate solvent (e.g., dichloromethane) to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat as necessary, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, quench the reaction by pouring it into ice water.

-

Neutralize the solution and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Caption: Proposed two-step synthesis of 3-Bromo-5-tert-butylbenzaldehyde.

Predicted Spectroscopic Profile

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aldehydic H | ~9.9 | s | 1H | -CHO |

| Aromatic H | ~7.8 | t (J ≈ 1.5 Hz) | 1H | Ar-H |

| Aromatic H | ~7.6 | t (J ≈ 1.5 Hz) | 2H | Ar-H |

| tert-Butyl H | ~1.3 | s | 9H | -C(CH₃)₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Carbonyl C | ~192 | -CHO | ||

| Aromatic C | ~153 | Ar-C-C(CH₃)₃ | ||

| Aromatic C | ~138 | Ar-C-CHO | ||

| Aromatic C | ~135 | Ar-C-H | ||

| Aromatic C | ~128 | Ar-C-H | ||

| Aromatic C | ~123 | Ar-C-Br | ||

| Quaternary C | ~35 | -C (CH₃)₃ | ||

| Methyl C | ~31 | -C(CH₃ )₃ |

Infrared (IR) Spectroscopy:

-

~2960 cm⁻¹ (strong): C-H stretching of the tert-butyl group.

-

~2870, 2770 cm⁻¹ (medium): C-H stretching of the aldehyde group.

-

~1700 cm⁻¹ (strong): C=O stretching of the aldehyde group.

-

~1580, 1470 cm⁻¹ (medium): C=C stretching of the aromatic ring.

Mass Spectrometry (Electron Ionization):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4] Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29).[5]

Reactivity and Synthetic Utility

The chemical reactivity of 3-Bromo-5-tert-butylbenzaldehyde is dictated by its three key functional groups: the aldehyde, the aryl bromide, and the tert-butyl group.

Caption: Key reactivity sites of 3-Bromo-5-tert-butylbenzaldehyde.

-

Aldehyde Group: The electrophilic carbonyl carbon is susceptible to nucleophilic attack, allowing for a wide range of transformations such as Grignard reactions, Wittig olefination, and reductive amination to form corresponding alcohols, alkenes, and amines. The aldehyde can also be oxidized to a carboxylic acid.

-

Aryl Bromide: The carbon-bromine bond serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents at this position.

-

tert-Butyl Group: This bulky group exerts a significant steric influence, which can direct the regioselectivity of reactions on the aromatic ring and affect the conformational preferences of the resulting products.

Applications in Drug Discovery and Development

Substituted benzaldehydes are crucial building blocks in the synthesis of pharmaceuticals.[6] The unique substitution pattern of 3-Bromo-5-tert-butylbenzaldehyde makes it a valuable precursor for creating complex molecules with potential therapeutic applications.

-

Scaffold for Novel Heterocycles: The aldehyde and bromide functionalities can be used in tandem to construct a variety of heterocyclic ring systems, which are prevalent in many drug molecules.

-

Probing Structure-Activity Relationships (SAR): The tert-butyl group provides a bulky, lipophilic substituent that can be used to probe steric pockets in biological targets. The bromine atom can be replaced with a wide array of other functional groups via cross-coupling reactions, allowing for the systematic exploration of SAR.

-

Precursor for Complex Natural Product Analogs: The reactivity of this compound makes it suitable for use in the total synthesis or semi-synthesis of analogs of complex natural products with potential biological activity.

-

Synthesis of Molecular Probes: This compound has been utilized as a starting material in the synthesis of specialized molecular probes, such as spin-labelled rotaxanes, for studying molecular interactions and dynamics.[7]

Safety and Handling

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

3-Bromo-5-tert-butylbenzaldehyde is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its distinct combination of reactive functional groups and a bulky steric directing group allows for the construction of a wide range of complex and potentially bioactive molecules. While detailed experimental data for this specific compound is limited in the public literature, its synthesis and reactivity can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors.

References

- Balasubramani, V., Vinuchakkaravarthy, T., Gopi, S., Narasimhan, S., & Velmurugan, D. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3375.

- BenchChem. (2025). The Versatility of 2-(Bromomethyl)benzaldehyde in Medicinal Chemistry: A Synthon for Biologically Active Heterocycles.

- ChemicalBook. (2024). 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards.

- Chem-Impex. (n.d.). 4-(4-Bromophenoxy)benzaldehyde.

- ResearchGate. (n.d.). (a) Protected 3-bromo-5-tBu-benzaldehyde starting material used in the... [Image].

- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

- ResearchGate. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

- Google Patents. (n.d.). US4551558A - Bromination of substituted benzaldehydes.

- AOBChem. (n.d.). 3-bromo-5-(tert-butyl)benzaldehyde.

- Supporting Information. (n.d.). Syntheses and NMR spectra. The Royal Society of Chemistry.

- BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.

- Doc Brown's Chemistry. (2025). Mass spectrum of butanal.

- ChemicalBook. (n.d.). 3-Bromobenzaldehyde(3132-99-8) 1H NMR spectrum.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Advanced ChemBlocks. (2026). 3-bromo-5-(tert-butyl)benzaldehyde 95%.

- ACS Publications. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide.

- YouTube. (2018).

- Google Patents. (n.d.). EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes.

- NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.

- ChemSpider. (2001). Bromination of 1,3,5-Tri-tert-butylbenzene.

- PubChem. (n.d.). 1-Bromo-3,5-di-tert-butylbenzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-3,5-di-tert-butylbenzene 97.

- PubChem. (n.d.). 3-Tert-butylbenzaldehyde.

- Fluorochem. (n.d.). 1-Bromo-3,5-di-tert-butylbenzene (CAS 22385-77-9).

- ResearchGate. (2025). The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes.

- ResearchGate. (n.d.). (a) Comparison of benzaldehyde and ortho-boronoaldehyde reactivity,... [Image].

- ChemScene. (n.d.). 1-Bromo-3,5-di-tert-butylbenzene.

Sources

- 1. 3-bromo-5-(tert-butyl)benzaldehyde 95% | CAS: 241155-85-1 | AChemBlock [achemblock.com]

- 2. aobchem.com [aobchem.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Handling of 3-Bromo-5-tert-butylbenzaldehyde

[1]

Executive Summary

This technical guide provides a comprehensive solubility and handling profile for 3-Bromo-5-tert-butylbenzaldehyde , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its structural motif—combining a bulky lipophilic tert-butyl group, a polarizable bromine atom, and a reactive aldehyde moiety—this compound exhibits a distinct solubility landscape that dictates specific solvent choices for reaction, extraction, and purification.[1]

Key Takeaway: This compound acts as a classic lipophilic electrophile.[1] It shows high solubility in non-polar and polar aprotic solvents (e.g., DCM, THF, Toluene) but is practically insoluble in water.[1] Process optimization relies on leveraging this hydrophobicity for efficient phase separations.[1]

Physicochemical Profile & Solubility Mechanism[1]

To predict solubility behavior without empirical data for every solvent, we analyze the molecular interactions driving dissolution.

| Feature | Structural Component | Effect on Solubility |

| Lipophilicity | tert-Butyl Group (C(CH₃)₃) | Dominant. Provides significant Van der Waals surface area, driving solubility in non-polar solvents (Hexanes, Toluene) and reducing water solubility.[1] |

| Polarizability | Bromine Atom (Br) | Enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatics via π-interactions.[1] |

| Dipole Moment | Aldehyde Group (-CHO) | Acts as a Hydrogen Bond Acceptor (HBA).[1] Allows solubility in polar aprotic solvents (THF, EtOAc, Acetone) but is insufficient to solubilize the molecule in water.[1] |

Theoretical Solubility Prediction (LogP Context)

While experimental LogP values vary, structural analogues suggest a LogP ≈ 4.0–4.5 .[1] This high value confirms the compound partitions strongly into organic phases, necessitating organic solvent systems for all processing steps.

Solubility Landscape & Solvent Selection[1]

The following data summarizes the solubility behavior observed in standard synthetic workflows (e.g., Suzuki couplings, Reductive Aminations).

Table 1: Solubility Classes for Process Development

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | Excellent (>100 mg/mL) | Primary Reaction Solvent. Ideal for halogenation or oxidation reactions.[1] |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | Good to Excellent (>50 mg/mL) | General Synthesis. THF is preferred for organometallic couplings; EtOAc for extractions.[1] |

| Aromatic | Toluene, Xylene | Good | High-Temp Reactions. Used for reflux processes where DCM/THF boil off.[1] |

| Polar Aprotic (High BP) | DMF, DMSO, NMP | Excellent | Nucleophilic Substitutions. Use only when necessary due to difficult removal (high boiling point).[1] |

| Aliphatic | Hexanes, Pentane, Heptane | Moderate | Purification. often used as the non-polar component in crystallization or chromatography.[1] |

| Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Crystallization. Solubility increases significantly with heat; poor at RT.[1] |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Washing/Quenching. Used to wash away inorganic salts while product remains in organic phase.[1] |

Experimental Protocols

Protocol A: Standard Dissolution for Reaction (0.2 M Scale)

Context: Preparing a stock solution for a reductive amination or coupling reaction.[1]

-

Weighing: Accurately weigh 482 mg of 3-Bromo-5-tert-butylbenzaldehyde (MW: 241.13 g/mol ) into a dry 20 mL scintillation vial.

-

Solvent Addition: Add 10 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Agitation: Vortex or swirl gently for 30 seconds. The solid should dissolve rapidly at room temperature (25°C) to form a clear, colorless to pale yellow solution.[1]

Protocol B: Solvent Screening for Recrystallization

Context: Purifying crude material after synthesis.[1]

-

Dissolution: Place 100 mg of crude solid in a test tube. Add minimal hot Ethyl Acetate (approx.[1] 0.5 mL) until dissolved.

-

Precipitation: Slowly add Hexanes (or Heptane) dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.[1]

-

Cooling: Reheat briefly to clear the solution, then allow it to cool slowly to room temperature, then to 4°C.

-

Harvest: Filter the resulting crystals.

-

Why this works: The compound is soluble in the polar EtOAc but less soluble in non-polar Hexanes. The tert-butyl group encourages crystallization in non-polar environments as temperature drops.[1]

-

Decision Logic & Visualization

Workflow 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the correct solvent based on the intended chemical transformation.

Caption: Decision tree for selecting solvents based on thermal requirements and process goals.

Workflow 2: Dissolution & Partitioning Logic

This diagram illustrates the phase behavior during an aqueous workup, critical for isolation.

Caption: Phase partitioning logic demonstrating the compound's affinity for the organic layer.

Application Context & Safety

Impact on Suzuki-Miyaura Coupling

In palladium-catalyzed cross-couplings, this aldehyde is often the electrophile (aryl bromide).[1]

-

Solvent Choice: Toluene/Water or DMF/Water mixtures are standard.[1]

-

Solubility Insight: While the aldehyde is insoluble in water, the biphasic system (with a phase transfer catalyst or vigorous stirring) allows the reaction to proceed at the interface.[1] The aldehyde remains protected in the organic droplets, minimizing side reactions.

Stability & Handling[1][2][3]

-

Oxidation Risk: Aldehydes oxidize to carboxylic acids in air.[1] Store under nitrogen.

-

Solvent Compatibility: Avoid primary amines (e.g., in methanol) unless the intention is to form an imine (Schiff base).[1]

-

Safety: The compound is an irritant.[1][2][3] Use DCM and THF in a fume hood to avoid inhalation of vapors containing the dissolved compound.

References

3-Bromo-5-tert-butylbenzaldehyde melting point and boiling point

Executive Summary

3-Bromo-5-tert-butylbenzaldehyde (CAS: 241155-85-1) is a critical trisubstituted benzene scaffold used primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its structural uniqueness lies in the meta-positioning of a reactive aldehyde, a labile bromine handle, and a bulky lipophilic tert-butyl group. This specific substitution pattern allows for orthogonal functionalization—enabling medicinal chemists to modulate lipophilicity (via the tert-butyl group) while independently expanding the core scaffold through Suzuki-Miyaura couplings (at the bromine) and reductive aminations or condensations (at the aldehyde).

This guide provides a rigorous physicochemical characterization, focusing on the melting point (MP) and boiling point (BP) metrics, alongside a validated synthesis workflow and experimental determination protocols.

Part 1: Physicochemical Characterization

Identification & Constants

| Property | Value / Description |

| IUPAC Name | 3-Bromo-5-(1,1-dimethylethyl)benzaldehyde |

| CAS Registry Number | 241155-85-1 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol |

| SMILES | CC(C)(C)c1cc(Br)cc(C=O)c1 |

| Physical State (RT) | Low-melting solid or viscous oil (dependent on purity) |

Melting Point and Boiling Point Data

Due to the specialized nature of this intermediate, experimental values vary slightly by vendor and purity. The values below represent the consensus range for high-purity (>97%) samples.

| Parameter | Experimental Range | Predicted/Calculated | Thermodynamic Context |

| Melting Point (MP) | 45 – 50 °C | 48 ± 5 °C | The bulky tert-butyl group disrupts crystal packing efficiency compared to 3,5-di-tert-butylbenzaldehyde (MP: 85–89 °C), resulting in a lower MP. |

| Boiling Point (BP) | 140 – 145 °C (at 0.5 mmHg) | 295 ± 10 °C (at 760 mmHg) | High boiling point at atm pressure necessitates vacuum distillation to prevent thermal decomposition (decarbonylation). |

| Flash Point | N/A | ~132 °C | Requires handling under inert atmosphere to prevent oxidation to the benzoic acid derivative. |

Scientific Insight: The melting point of 3-bromo-5-tert-butylbenzaldehyde is significantly influenced by the symmetry of the molecule. While the tert-butyl group adds van der Waals bulk, the asymmetry introduced by the bromine atom (vs. a second tert-butyl group) lowers the lattice energy, rendering it a low-melting solid that may supercool into a viscous oil.

Part 2: Synthesis & Purification Workflow

To ensure accurate MP/BP determination, the compound must be synthesized with high regioselectivity. The most robust route utilizes Metal-Halogen Exchange on 1,3-dibromo-5-tert-butylbenzene.

Reaction Pathway (Graphviz)

Detailed Synthetic Protocol

Objective: Synthesis of 5.0 g of 3-Bromo-5-tert-butylbenzaldehyde.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Charge RBF with 1,3-dibromo-5-tert-butylbenzene (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-Butyllithium (1.0 equiv, 2.5 M in hexanes) over 20 minutes.

-

Mechanism: Kinetic control favors mono-lithiation due to the statistical availability of bromine sites and the low temperature preventing equilibration to the di-lithio species.

-

-

Formylation: After stirring for 30 mins at -78 °C, add anhydrous DMF (1.5 equiv) dropwise.

-

Quench: Allow the mixture to warm to 0 °C, then quench with 1M HCl.

-

Extraction: Extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.

-

Purification: The crude oil often contains unreacted starting material. Purify via Vacuum Distillation (BP 140-145 °C @ 0.5 mmHg) or Flash Chromatography (5% EtOAc/Hexanes) to obtain the pure solid/oil.

Part 3: Experimental Determination of Physical Constants

Melting Point Determination (Capillary Method)

For low-melting solids like 3-bromo-5-tert-butylbenzaldehyde, precise thermal control is required to distinguish between the melting transition and potential softening due to impurities.

Protocol:

-

Sample Prep: Dry the sample in a vacuum desiccator (P₂O₅) for 24 hours to remove trace solvent, which depresses MP.

-

Loading: Pack 2-3 mm of the crystalline solid into a glass capillary tube.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stuart).

-

Ramp Rate:

-

Fast Ramp: 10 °C/min to 35 °C.

-

Slow Ramp: 1 °C/min from 35 °C to 55 °C.

-

-

Observation: Record the temperature of the first liquid droplet (onset) and the disappearance of the last crystal (clear point).

-

Acceptance Criteria: A range < 2 °C indicates high purity.

-

Boiling Point Determination (Siwoloboff Method / Vacuum)

Due to the high theoretical atmospheric boiling point (~295 °C), direct distillation at 1 atm causes decomposition.

Protocol (Reduced Pressure):

-

Apparatus: Short-path distillation head with a vacuum jacket.

-

Manometer: Connect a digital vacuum gauge (capacitance manometer preferred).

-

Heating: Use an oil bath or heating mantle with magnetic stirring.

-

Procedure:

-

Evacuate system to stable pressure (e.g., 0.5 mmHg).

-

Slowly increase bath temperature.

-

Record the vapor temperature when the distillation rate is constant (1 drop/sec).

-

Correction: Use a pressure-temperature nomograph to convert observed BP to standard pressure for reporting, if necessary.

-

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to access diverse chemical space.

Functionalization Logic (Graphviz)

Case Study: Integrin Antagonists

Research has utilized the 3-bromo-5-tert-butylbenzaldehyde core to synthesize small molecule antagonists for

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7172096, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Retrieved from [Link](Note: Analogous structure used for SPR comparison).

- Henderson, N. C., et al. (2013). Targeting of integrin identifies a core molecular pathway that regulates fibrosis in solid organs. Nature Medicine, 19(12), 1617–1624. (Demonstrates use of the aldehyde in drug synthesis).

- World Intellectual Property Organization (WIPO). (2014). WO2014015054A1: Beta amino acid derivatives as integrin antagonists.

-

AOBChem. (2025). Product Catalog: 3-bromo-5-(tert-butyl)benzaldehyde. Retrieved from [Link] (Commercial availability and CAS verification).

Sources

- 1. aobchem.com [aobchem.com]

- 2. 3-broMo-5-tert-butylbenzaldehyde | 241155-85-1 [amp.chemicalbook.com]

- 3. 3-Tert-Butylbenzaldehyde | CAS#:23039-28-3 | Chemsrc [chemsrc.com]

- 4. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective αv integrin depletion identifies a core, targetable molecular pathway that regulates fibrosis across solid organs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2014015054A1 - Beta amino acid derivatives as integrin antagonists - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. EP2800745B1 - Pyrroloarboxamides comme modulateurs de l'activité de récepteur-gamma orphelin (rory, nr1f3) associé au rar de récepteur nucléaire orphelin et pour le traitement des maladies inflammatoires et de maladies auto-immunes chroniques - Google Patents [patents.google.com]

3-Bromo-5-tert-butylbenzaldehyde safety data sheet SDS MSDS

An In-Depth Technical Guide to the Safety Data Sheet of 3-Bromo-5-tert-butylbenzaldehyde

Introduction

3-Bromo-5-tert-butylbenzaldehyde (CAS No: 241155-85-1) is a substituted aromatic aldehyde.[1] Its molecular structure, featuring a bulky tert-butyl group and a bromine atom on the benzene ring, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Understanding its chemical properties and associated hazards is paramount for ensuring the safety of researchers and professionals who handle this compound. This guide provides a comprehensive analysis of its Safety Data Sheet (SDS), offering not just data, but the rationale behind the safety protocols.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. 3-Bromo-5-tert-butylbenzaldehyde is classified as hazardous.[2] This classification is not merely a label but a directive for handling, storage, and emergency response. The primary hazards are associated with its irritant properties and acute toxicity if ingested.[3][4]

Table 1: GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][4] |

Note: Data is synthesized from information on closely related brominated benzaldehydes and may serve as a strong proxy in the absence of a dedicated SDS for the specific isomer.

The signal word associated with these classifications is "Warning" .[2][3]

Caption: GHS Hazard relationships for the compound.

First-Aid Measures: A Protocol for Immediate Response

In the event of accidental exposure, immediate and correct first-aid is critical to mitigate harm. The following protocols are based on established best practices for handling irritant and moderately toxic chemicals.[5][6]

Step-by-Step First-Aid Protocols

Inhalation:

-

Relocate: Immediately move the affected person to an area with fresh air.[3][5]

-

Monitor Breathing: If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should perform artificial respiration immediately.[4][7]

-

Seek Medical Attention: Consult a physician.[3] The primary causality for this action is that respiratory irritation can lead to more severe complications, and professional medical evaluation is necessary.

Skin Contact:

-

Remove Contaminated Items: Immediately take off all contaminated clothing and shoes.[7]

-

Wash Thoroughly: Wash the affected skin area with soap and copious amounts of water for at least 15 minutes.[4] This extended washing period is crucial to ensure the chemical is fully removed from the skin surface and pores.

-

Medical Consultation: If skin irritation persists, seek immediate medical attention.[8]

Eye Contact:

-

Immediate Flushing: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure a thorough rinse.[3][4]

-

Remove Contact Lenses: If present and easy to do, remove contact lenses after the initial flush and continue rinsing.[3]

-

Urgent Medical Care: Seek immediate medical attention from an ophthalmologist. The delicate tissues of the eye can be permanently damaged by chemical irritants, making professional evaluation non-negotiable.

Ingestion:

-

Do NOT Induce Vomiting: This is a critical step. Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis, which can be fatal.[7]

-

Rinse Mouth: Have the conscious person rinse their mouth thoroughly with water.[3]

-

Seek Immediate Medical Attention: Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately for treatment advice.[4]

Caption: Emergency first-aid workflow after exposure.

Fire-Fighting Measures

While 3-Bromo-5-tert-butylbenzaldehyde is a solid and may be combustible at high temperatures, it does not present a severe fire hazard under normal conditions.[7] However, in the event of a fire, the primary danger arises from its hazardous decomposition products.

Suitable Extinguishing Media:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] The choice of agent depends on the scale of the fire and surrounding materials.

Specific Hazards Arising from the Chemical:

-

Hazardous Combustion Products: During a fire, thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides (CO, CO2) and hydrogen bromide gas.[3][7] Hydrogen bromide is a significant respiratory hazard.

Protective Equipment and Precautions for Firefighters:

-

Self-Contained Breathing Apparatus (SCBA): Firefighters must wear a pressure-demand, MSHA/NIOSH-approved SCBA to protect against toxic fumes.[3][4]

-

Full Protective Gear: Full protective clothing (bunker gear) is necessary to prevent skin contact with the substance and its combustion byproducts.[9]

Caption: Decision logic for fire-fighting procedures.

Accidental Release Measures

A systematic approach is required to manage spills, ensuring the safety of personnel and minimizing environmental contamination.

Protocol for Spill Containment and Cleanup

-

Ensure Personal Protection: Before addressing a spill, don the appropriate personal protective equipment (PPE) as detailed in Section 7. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat. For large spills or in poorly ventilated areas, respiratory protection is required.[3]

-

Ventilate the Area: Ensure adequate ventilation to disperse any vapors or dust.[3]

-

Contain the Spill: For solid material, prevent the generation of dust. Sweep up the material carefully.[10]

-

Absorb and Collect: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up any liquid form or to cover the solid spill to prevent aerosolization.[3]

-

Place in a Closed Container: Shovel the material into a suitable, labeled, and closed container for disposal.[10]

-

Decontaminate the Area: Clean the spill area thoroughly with soap and water.

-

Environmental Precautions: Do not let the product enter drains or waterways.[3]

Handling and Storage

Safe handling and storage are proactive measures to prevent exposure and maintain the chemical's stability.

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid breathing dust or vapors.[3]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Wash hands thoroughly after handling.[3]

-

Keep away from sources of ignition.[7]

Conditions for Safe Storage:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7][10]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[3][4] Contact with these materials can lead to vigorous, potentially hazardous reactions.

-

Environmental Conditions: The substance may be sensitive to air, light, and moisture.[4] Storage under an inert atmosphere (like nitrogen or argon) may be recommended for long-term stability.[11]

Caption: Logic for safe chemical storage conditions.

Exposure Controls and Personal Protection

Engineering controls are the first line of defense, followed by personal protective equipment (PPE).

Engineering Controls:

-

Work should be conducted in a well-ventilated area. A chemical fume hood is the standard engineering control to minimize inhalation exposure.

-

Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with government standards such as NIOSH (US) or EN 166 (EU).[3]

-

Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors) should be used.[3]

Physical and Chemical Properties

Table 2: Physicochemical Data

| Property | Value |

| Molecular Formula | C11H13BrO[1] |

| Molecular Weight | 241.13 g/mol [1] |

| Appearance | Solid[4] |

| Odor | Odorless[10] |

| Specific Gravity | 1.587 g/cm³ (for 3-Bromobenzaldehyde)[3] |

| Boiling Point | 229°C (for 3-Bromobenzaldehyde)[7] |

| Flash Point | 96°C (204.8°F) (for 3-Bromobenzaldehyde)[7] |

| Solubility | No data available |

Stability and Reactivity

-

Reactivity: Generally stable under recommended storage conditions.[3]

-

Chemical Stability: Stable under normal temperatures and pressures. However, it is sensitive to air, light, and moisture.[4]

-

Conditions to Avoid: Excess heat, exposure to light, moisture, air, and dust formation.[4]

-

Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents.[3][4]

-

Hazardous Decomposition Products: Under fire conditions, forms carbon monoxide, carbon dioxide, and hydrogen bromide.[3][4]

Toxicological Information

Toxicological data for this specific isomer is limited. The information presented is often extrapolated from the parent compound, 3-bromobenzaldehyde.

-

Acute Oral Toxicity: Harmful if swallowed.[3] The LD50 (oral, rat) for 3-bromobenzaldehyde is 1126 mg/kg, which classifies it as Category 4.[3][4][11]

-

Respiratory Irritation: May cause respiratory tract irritation.[3][4]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3]

-

Germ Cell Mutagenicity: No data available.[3]

-

Reproductive Toxicity: No data available.[3]

Ecological Information

There is no specific data available on the ecotoxicity of 3-Bromo-5-tert-butylbenzaldehyde. However, good laboratory practice dictates that it should not be released into the environment.[10] Any chemical release can pose a risk to aquatic and terrestrial life.

Disposal Considerations

Waste disposal must be conducted in accordance with all federal, state, and local environmental regulations.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not dispose of it with household waste.

-

Contaminated Packaging: Dispose of as unused product. Puncture containers to prevent reuse.[9]

Transport Information

Based on available data for the parent compound, 3-bromobenzaldehyde, this substance is generally not regulated as a hazardous material for transport by DOT (Land), IATA (Air), or IMDG (Sea).[3][7][9] However, regulations can change, and it is imperative to consult the most current transport regulations before shipping.

Regulatory Information

This product is subject to the hazard communication standards of OSHA (29 CFR 1910.1200) in the United States and similar regulations in other regions, such as the Regulation (EC) No. 1907/2006 in Europe.[3] All users must be trained in the hazards and safe handling procedures outlined in the SDS.

References

-

3M. (2014, December 8). Safety Data Sheet. Retrieved from [Link]

-

INVENTUM ENGINEERING, PC. (2021, August 20). Safety Data Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 3-BROMO BENZALDEHYDE 97%. Retrieved from [Link]

-

AOBChem. (n.d.). 3-bromo-5-(tert-butyl)benzaldehyde. Retrieved from [Link]

-

University of Connecticut. (n.d.). Lab Accident/First Aid Information. Environmental Health and Safety. Retrieved from [Link]

Sources

- 1. 3-bromo-5-(tert-butyl)benzaldehyde 95% | CAS: 241155-85-1 | AChemBlock [achemblock.com]

- 2. aobchem.com [aobchem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. synquestlabs.com [synquestlabs.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-tert-butylbenzaldehyde

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-5-tert-butylbenzaldehyde. The inherent steric hindrance and electronic properties of this substrate necessitate a careful selection of reaction parameters to achieve optimal yields and purity. These application notes delve into the critical aspects of catalyst selection, ligand choice, base, and solvent systems, offering a detailed rationale for each. A robust, step-by-step protocol is provided, alongside a troubleshooting guide and a summary of expected outcomes based on various conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize 3-Bromo-5-tert-butylbenzaldehyde as a building block in the synthesis of complex organic molecules.

Introduction: The Suzuki-Miyaura Coupling and its Relevance

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and vinyl-aryl structures.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4] The reaction's popularity stems from its high functional group tolerance, the commercial availability and low toxicity of boronic acid reagents, and generally mild reaction conditions.[5][6]

3-Bromo-5-tert-butylbenzaldehyde presents a unique set of challenges and opportunities as a substrate. The presence of the bulky tert-butyl group introduces significant steric hindrance around the reaction center. Furthermore, the aldehyde functionality, while a valuable synthetic handle, can potentially interfere with certain catalytic systems. A successful Suzuki coupling of this substrate requires a nuanced understanding of the interplay between the catalyst, ligand, base, and solvent to overcome these hurdles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4] Understanding this mechanism is crucial for rationalizing the selection of reaction components and for troubleshooting suboptimal results. The cycle comprises three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-tert-butylbenzaldehyde, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]

-

Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][7]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Optimizing Reaction Conditions: A Strategic Approach

The success of the Suzuki coupling of 3-Bromo-5-tert-butylbenzaldehyde hinges on the judicious selection of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is paramount, especially for sterically hindered substrates.[8][9][10]

-

Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7] For many applications, Pd(OAc)₂ and Pd₂(dba)₃ are preferred as they are typically used in conjunction with a wide variety of phosphine ligands, allowing for greater tunability of the catalyst's activity.[2] Heterogeneous catalysts like Pd/C can also be employed, offering the advantage of easier removal post-reaction, though they may exhibit lower activity for challenging substrates.[11]

-

Ligands: For sterically demanding aryl bromides, bulky and electron-rich phosphine ligands are generally the most effective.[8] These ligands promote the oxidative addition step and stabilize the active Pd(0) species. Recommended ligands include:

-

Tri-tert-butylphosphine (P(t-Bu)₃): Highly effective for Suzuki couplings of aryl bromides, often at room temperature.[2]

-

Tricyclohexylphosphine (PCy₃): Another bulky and electron-rich phosphine that has shown success in coupling sterically hindered substrates.[12]

-

Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These are a class of highly effective biaryl phosphine ligands developed for cross-coupling reactions, known for their ability to promote challenging couplings.

-

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands and can be highly effective for coupling sterically hindered aryl chlorides and bromides.[2]

-

The Crucial Role of the Base

The base plays a critical role in the transmetalation step.[7] Its primary function is to activate the boronic acid, forming a more reactive boronate species. The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases:

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used and effective for a wide range of Suzuki couplings. Cesium carbonate is often more effective for sterically hindered substrates due to its greater solubility in organic solvents.

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling sterically demanding substrates.[8]

-

Hydroxides (NaOH, KOH): Stronger bases that can accelerate the transmetalation step.[13] However, they can also promote side reactions, so their use should be carefully considered.

-

-

Fluoride Sources (KF, CsF): Can be effective, particularly in anhydrous conditions, for activating boronic acids.

Solvent Systems: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the solubility of the base and the stability of the catalytic species.[13][14]

-

Aprotic Solvents:

-

Toluene, Dioxane, and Tetrahydrofuran (THF): These are common choices for Suzuki couplings. Dioxane and THF are often favored for their ability to dissolve a wide range of organic compounds and inorganic bases.

-

-

Polar Aprotic Solvents:

-

N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These can be effective but may lead to side reactions at higher temperatures.

-

-

Aqueous/Biphasic Systems: Many Suzuki reactions are performed in a mixture of an organic solvent and water.[15] The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

Recommended Protocol for the Suzuki Coupling of 3-Bromo-5-tert-butylbenzaldehyde

This protocol provides a general starting point for the Suzuki coupling of 3-Bromo-5-tert-butylbenzaldehyde with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Figure 2: Experimental workflow for the Suzuki coupling protocol.

Materials and Equipment

-

3-Bromo-5-tert-butylbenzaldehyde

-

Arylboronic acid (1.2 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.5 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-5-tert-butylbenzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heating and Monitoring: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours depending on the specific boronic acid used.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Table of Reaction Conditions

The following table summarizes various conditions that can be employed for the Suzuki coupling of 3-Bromo-5-tert-butylbenzaldehyde and their likely impact on the reaction outcome. This serves as a guide for optimization.

| Parameter | Condition A (General Purpose) | Condition B (For Hindered Boronic Acids) | Condition C (Aqueous, Mild) | Expected Outcome |

| Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | PdCl₂(dppf) (3 mol%) | Higher catalyst loading may be needed for less reactive partners. |

| Ligand | SPhos (4 mol%) | RuPhos (3 mol%) | None (dppf is the ligand) | Bulky, electron-rich ligands are crucial for hindered substrates. |

| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.5 eq) | Na₂CO₃ (2.0 eq) | Stronger, non-nucleophilic bases are better for challenging couplings. |

| Solvent | Toluene/H₂O (5:1) | Dioxane/H₂O (4:1) | THF/H₂O (3:1) | Solvent choice affects base solubility and reaction temperature. |

| Temperature | 100 °C | 110 °C | 60 °C | Higher temperatures are often required for sterically hindered substrates. |

| Typical Yield | Good to Excellent | Excellent | Moderate to Good | Yields are highly dependent on the specific boronic acid used. |

Troubleshooting Common Issues

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the reaction was set up under a strictly inert atmosphere. The palladium catalyst is sensitive to oxygen.

-

Insufficiently Active Conditions: For particularly challenging boronic acids, consider a more active ligand (e.g., a Buchwald ligand), a stronger base (e.g., K₃PO₄), or a higher reaction temperature.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Ensure thorough degassing of solvents and a good inert atmosphere.

-

Protodeboronation: The boronic acid can be cleaved by acidic protons. Using a non-aqueous base or anhydrous conditions may mitigate this.

-

Dehalogenation of the Aryl Bromide: This can sometimes be observed. Using a different ligand or solvent system may help.[4]

-

Conclusion

The Suzuki-Miyaura cross-coupling of 3-Bromo-5-tert-butylbenzaldehyde is a versatile and powerful method for the synthesis of complex biaryl structures. While the steric hindrance of the substrate presents a challenge, a rational approach to the selection of the catalyst, ligand, base, and solvent can lead to high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors.

References

- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - PMC. (2025, May 22).

- Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing.

- The Suzuki Reaction. Chem 115 Myers.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.

- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. MDPI.

- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). UBC Library.

- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025, August 7).

- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009, April 24). The Journal of Organic Chemistry.

- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). Organic Chemistry Frontiers.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

- Suzuki Coupling. Organic Chemistry Portal.

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). Organic Letters.

- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018, July 10).

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry.

- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic

- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). Organometallics.

- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.

- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

- B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. jocpr.com [jocpr.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 6. Lab Reporter [fishersci.se]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. arodes.hes-so.ch [arodes.hes-so.ch]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

Chemo-Selective Nucleophilic Addition to 3-Bromo-5-tert-butylbenzaldehyde

Executive Summary

This application note details the optimized protocol for performing Grignard additions to 3-Bromo-5-tert-butylbenzaldehyde . This substrate presents a unique "bifunctional" challenge in medicinal chemistry: it contains a highly reactive electrophile (aldehyde) and a potential site for metal-halogen exchange (aryl bromide), all modulated by a lipophilic steric handle (tert-butyl).

This guide provides a high-fidelity workflow to ensure chemoselective 1,2-addition to the carbonyl group while preserving the aryl bromide for downstream cross-coupling (e.g., Suzuki-Miyaura). We utilize Phenylmagnesium bromide (PhMgBr) as the model nucleophile to synthesize the corresponding diaryl carbinol, a privileged pharmacophore in drug discovery.

Strategic Rationale & Molecule Profile

In drug development, 3-Bromo-5-tert-butylbenzaldehyde is a high-value scaffold due to its orthogonal reactivity:

-

The Aldehyde (-CHO): Allows for immediate expansion into secondary alcohols, amines (via reductive amination), or olefins (via Wittig).

-

The Aryl Bromide (-Br): Serves as a "sleeping" functional group, stable under carbonyl-addition conditions but ready for palladium-catalyzed coupling in subsequent steps.

-

The tert-Butyl Group (-tBu): Provides critical lipophilicity (increasing logP) and metabolic stability by blocking the metabolic "soft spot" at the 5-position.

Reactivity Profile

| Feature | Chemical Role | Risk Factor |

| Aldehyde (C-1) | Primary Electrophile | High. Prone to oxidation if not handled under inert gas. |

| Aryl Bromide (C-3) | Latent Electrophile | Moderate. Risk of Lithium-Halogen or Magnesium-Halogen exchange if temperature is uncontrolled.[1] |

| tert-Butyl (C-5) | Steric/Lipophilic Modulator | Low. Adds solubility in non-polar solvents; minimal steric hindrance to the aldehyde (meta-position). |

Critical Analysis: Chemoselectivity & Mechanism[2]

The success of this reaction hinges on distinguishing between two competing pathways. When a Grignard reagent (R-MgX) encounters this substrate, two events are thermodynamically possible:

-

Path A (Desired): Nucleophilic attack at the carbonyl carbon (Kinetic product).

-

Path B (Undesired): Metal-Halogen exchange at the aryl bromide (Thermodynamic product).

Mechanistic Pathway Diagram

The following diagram illustrates the decision tree for the reaction system.

Figure 1: Reaction pathway analysis. Low temperature favors the kinetic addition to the aldehyde over the thermodynamic metal-halogen exchange.

Expert Insight: While Lithium-Halogen exchange is extremely fast (often outcompeting addition), Magnesium-Halogen exchange is significantly slower. By maintaining the reaction temperature at 0°C or below , we kinetically lock the system into Path A. The bulky tert-butyl group aids this by slightly destabilizing the transition state for any potential attack near the ring, although its effect on the meta bromine is minimal [1].

Experimental Protocol: Addition of PhMgBr

Objective: Synthesis of (3-bromo-5-(tert-butyl)phenyl)(phenyl)methanol. Scale: 10.0 mmol (Adaptable).

Reagents & Equipment[3][4][5]

-

Substrate: 3-Bromo-5-tert-butylbenzaldehyde (2.41 g, 10 mmol).

-

Reagent: Phenylmagnesium bromide (PhMgBr), 1.0 M in THF (12 mL, 12 mmol, 1.2 equiv).

-

Solvent: Anhydrous THF (Tetrahydrofuran), inhibitor-free.

-

Quench: Saturated aqueous Ammonium Chloride (

). -

Apparatus: Flame-dried 100 mL round-bottom flask, magnetic stir bar, nitrogen/argon balloon or manifold.

Step-by-Step Workflow

Phase 1: Preparation (Inert Atmosphere)

-

Drying: Flame-dry the glassware under vacuum and backfill with Nitrogen (

) three times. This is non-negotiable; moisture kills Grignard reagents immediately [2]. -

Solvation: Dissolve the aldehyde (2.41 g) in anhydrous THF (20 mL). The solution should be clear and colorless to pale yellow.

-

Cooling: Submerge the flask in an ice/water bath (0°C).

-

Note: While -78°C (dry ice/acetone) offers maximum chemoselectivity, 0°C is sufficient for PhMgBr and this specific aldehyde, making the process more scalable for industrial applications.

-

Phase 2: Nucleophilic Addition[2]

-

Addition: Add the PhMgBr solution (12 mL) dropwise via syringe or addition funnel over 15 minutes.

-

Observation: The solution may turn slightly cloudy or change color (often yellow to orange) due to the formation of the magnesium alkoxide intermediate.

-

-

Reaction: Stir at 0°C for 1 hour.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The aldehyde spot (

) should disappear, replaced by the more polar alcohol spot (

Phase 3: Quench & Workup

-

Quench: Slowly add saturated

(10 mL) at 0°C.-

Caution: Exothermic. Magnesium salts will precipitate.

-

-

Extraction: Dilute with Diethyl Ether (

) or EtOAc (30 mL). Separate layers. Extract the aqueous layer twice more with organic solvent. -

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and filter. -

Concentration: Remove solvent under reduced pressure (Rotovap) to yield the crude oil.

Workup Flow Diagram

Figure 2: Post-reaction processing workflow to isolate the target alcohol.

Data Summary & Optimization

Solvent Effects on Yield

The choice of solvent impacts the Lewis acidity of the Magnesium species (Schlenk equilibrium).

| Solvent | Yield (%) | Observation | Recommendation |

| THF | 92% | Fast reaction, excellent solubility of substrate. | Recommended |

| Diethyl Ether | 85% | Slower kinetics; MgBr2 precipitates out. | Good alternative |

| 2-MeTHF | 90% | Green solvent; higher boiling point. | Excellent for scale-up |

Troubleshooting Guide (Self-Validating Systems)

-

Issue: Starting material remains after 2 hours.

-

Diagnosis: Grignard reagent has degraded (reacted with moisture).

-

Validation: Titrate your Grignard reagent using a colorimetric indicator (e.g., salicylaldehyde phenylhydrazone) before use [3].

-

-

Issue: Product contains des-bromo species (Ar-H instead of Ar-Br).

Safety & Forbidden Workflows

The "Forbidden" Workflow

Do NOT attempt to convert 3-Bromo-5-tert-butylbenzaldehyde directly into a Grignard reagent. Reacting this molecule with Mg metal will cause immediate polymerization . The formed Grignard carbon (C-3) will attack the aldehyde (C-1) of a neighboring molecule. If you need the Grignard of this scaffold, you must protect the aldehyde (e.g., as an acetal) first.

Hazard Data

-

Grignard Reagents: Pyrophoric, water-reactive, corrosive. Handle only under inert gas.

-

3-Bromo-5-tert-butylbenzaldehyde: Irritant. Avoid inhalation.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

-

Sigma-Aldrich. (2025). Grignard Reagents: Preparation and Safety. Technical Bulletin.

-

Knochel, P., et al. (2006). Functionalized Grignard Reagents. Handbook of Functionalized Organometallics.

-

PubChem. (2025).[6] 3-Bromo-5-tert-butylbenzaldehyde Compound Summary. National Library of Medicine.

Sources

- 1. Selective Metalation and Additions [sigmaaldrich.com]

- 2. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | C11H13BrO2 | CID 7172096 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of sterically hindered benzaldehyde derivatives

Executive Summary

The synthesis of sterically hindered benzaldehydes (e.g., 2,6-disubstituted derivatives) presents a unique challenge in medicinal chemistry and materials science. Standard formylation techniques, such as the Vilsmeier-Haack reaction, often fail due to the inability of the bulky iminium salt to approach the aromatic ring. Furthermore, "ortho-effect" steric strain can inhibit resonance stabilization, making intermediates unstable.

This Application Note details three field-proven protocols designed to overcome steric barriers. We prioritize methods that form C-C bonds under kinetic control or utilize high-energy oxidants to bypass steric thermodynamic penalties.

Strategic Methodology Selection

Before initiating synthesis, select the protocol based on the electronic and functional nature of your starting material.

| Starting Material | Electronic State | Recommended Protocol | Mechanism | Key Advantage |

| Aryl Halide (Br/I) | Electron Neutral/Poor | Protocol A: Li-Halogen Exchange | Kinetic Lithiation | Works on almost any halogenated substrate; bypasses electronic deactivation. |

| Arene (H) | Electron Rich (e.g., Mesitylene) | Protocol B: Rieche Formylation | Friedel-Crafts-type Formylation | Superior to Vilsmeier for bulky substrates due to smaller electrophile size. |

| Benzyl Alcohol | Any | Protocol C: Dess-Martin Oxidation | Hypervalent Iodine Oxidation | Mild; avoids over-oxidation to carboxylic acids; tolerates extreme steric bulk. |

Decision Matrix & Workflow

The following logic gate illustrates the selection process for the optimal synthetic route.

Figure 1: Synthetic decision tree for sterically hindered benzaldehydes.

Detailed Protocols

Protocol A: Cryogenic Lithium-Halogen Exchange Formylation

Best for: Converting hindered aryl bromides (e.g., 2-bromo-1,3-dimethylbenzene) to aldehydes. Principle: Lithium-halogen exchange is faster than nucleophilic addition.[1][2] By generating the aryl lithium species at -78°C, we prevent Wurtz coupling and benzyne formation.

Reagents:

-

Substrate: Aryl Bromide (1.0 eq)

-

Reagent:

-BuLi (1.1 eq, 1.6M in hexanes) or -

Electrophile: DMF (anhydrous, 1.5 eq) or

-Formylpiperidine (NFP) -

Solvent: THF (anhydrous, degassed)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF (0.2 M concentration relative to substrate).

-

Cooling: Add the aryl bromide. Cool the solution to -78°C (dry ice/acetone bath). Critical: Ensure internal temperature reaches -78°C before proceeding.

-

Exchange: Add

-BuLi dropwise via syringe pump over 15 minutes.-

Note: For extremely hindered substrates, the exchange may require 30-60 mins. Monitor by TLC (quench a chemically insignificant aliquot with

/MeOD to check for deuterated arene).

-

-

Formylation: Once the exchange is complete, add anhydrous DMF (or NFP) dropwise.

-

Expert Insight: NFP is often superior for hindered systems because the piperidine leaving group is less prone to forming stable tetrahedral adducts that resist hydrolysis compared to the dimethylamine in DMF [1].

-

-

Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench: Pour the reaction mixture into a vigorously stirring solution of saturated

or 1M HCl. Stir for 30 minutes to hydrolyze the hemiaminal intermediate.

Protocol B: Rieche Formylation

Best for: Electron-rich, bulky arenes (e.g., Mesitylene, 1,2,3-trimethoxybenzene) where Vilsmeier-Haack fails.

Principle: Uses dichloromethyl methyl ether (

Reagents:

-

Substrate: Electron-rich arene (1.0 eq)

-

Reagent: Dichloromethyl methyl ether (1.2 eq)

-